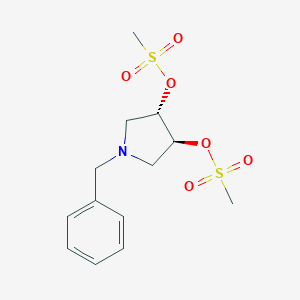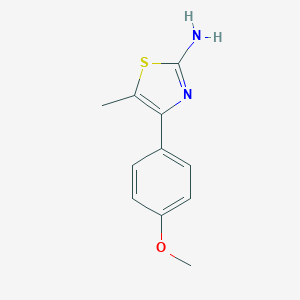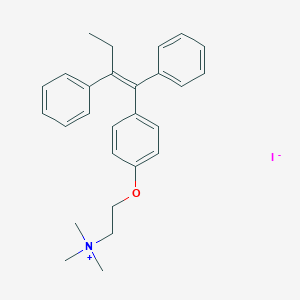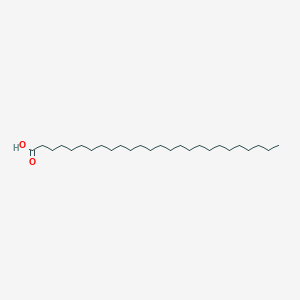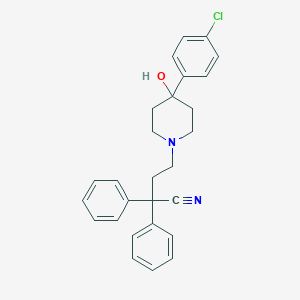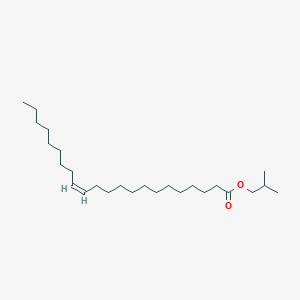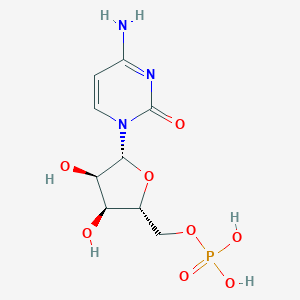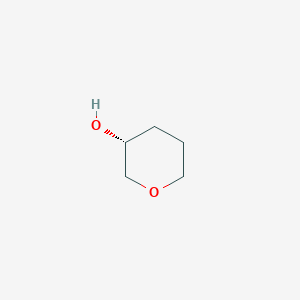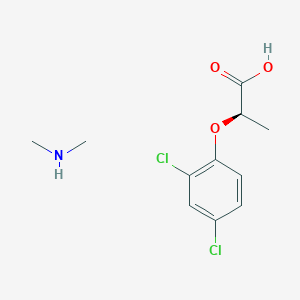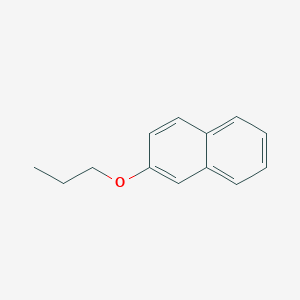![molecular formula C16H15NS B028636 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 104169-10-0](/img/structure/B28636.png)
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as PBTZ169, is a benzothiazole derivative that has gained attention due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of tuberculosis treatment.
Wirkmechanismus
The exact mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, studies have shown that this compound targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been shown to inhibit the activity of DprE1, an enzyme involved in the biosynthesis of cell wall arabinan, and QcrB, an enzyme involved in the electron transport chain of the bacterium. This dual mechanism of action may contribute to the potent activity of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole against tuberculosis.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has low toxicity and is well-tolerated in animal models. This compound has also been shown to have good pharmacokinetic properties, with high bioavailability and a long half-life. In addition to its activity against tuberculosis, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have activity against other bacterial pathogens, such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its potent activity against tuberculosis. This compound has shown activity against both drug-susceptible and drug-resistant strains of the bacterium, making it a promising candidate for future tuberculosis treatments. However, one limitation of using 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole in lab experiments is its relatively high cost compared to other tuberculosis drugs.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of combination therapies that include 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Studies have shown that this compound has a synergistic effect when used in combination with other tuberculosis drugs, and further research in this area could lead to the development of more effective tuberculosis treatments. Another area of interest is the study of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole's activity against other bacterial pathogens. Further research in this area could lead to the development of new antibiotics that target multiple bacterial pathogens. Finally, there is a need for more research on the mechanism of action of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. Understanding the exact mechanism of action of this compound could lead to the development of more potent tuberculosis treatments.
Conclusion:
In conclusion, 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a promising compound for the treatment of tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, and has good pharmacokinetic properties. Further research in this area could lead to the development of more effective tuberculosis treatments and new antibiotics that target multiple bacterial pathogens.
Synthesemethoden
The synthesis of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-phenylvinylamine and 2-methylthio-1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified through column chromatography. This method has been reported to yield high purity and good yields of 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential as a therapeutic agent for tuberculosis. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has also been shown to have a synergistic effect when used in combination with other tuberculosis drugs, such as rifampicin and isoniazid.
Eigenschaften
CAS-Nummer |
104169-10-0 |
|---|---|
Produktname |
3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole |
Molekularformel |
C16H15NS |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
3-methyl-2-[(E)-2-phenylethenyl]-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+ |
InChI-Schlüssel |
NVYGHKKDZBBWMV-VAWYXSNFSA-N |
Isomerische SMILES |
CN1C(SC2=CC=CC=C21)/C=C/C3=CC=CC=C3 |
SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Kanonische SMILES |
CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3 |
Synonyme |
Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




